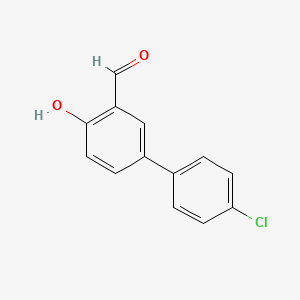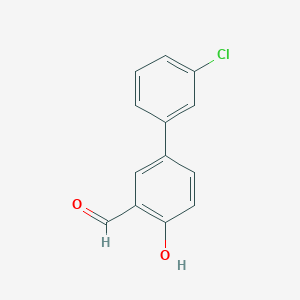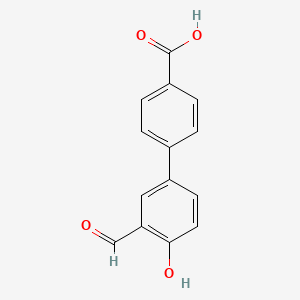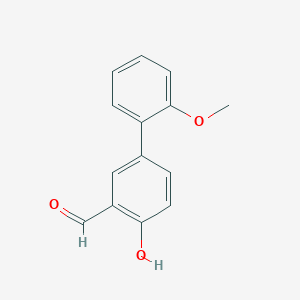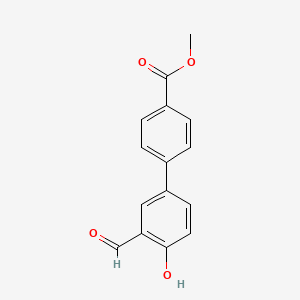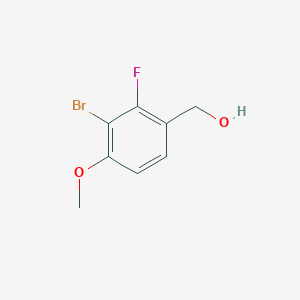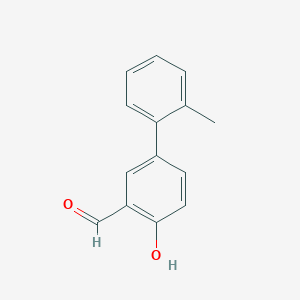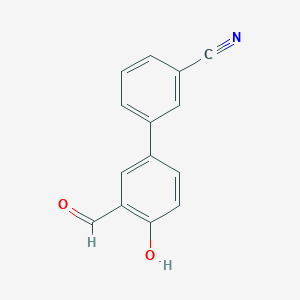
2-(3-Cyanophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanophenyl)phenol, also known as 2-cyano-3-phenylphenol, is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a molecular weight of 181.15 g/mol and a melting point of 108-110 °C. It is most commonly used as an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it is used in the production of polymers and resins, as well as in the manufacture of photographic materials. In
Wissenschaftliche Forschungsanwendungen
2-(3-Cyanophenyl)phenol, 95% has been widely used in various scientific and industrial applications. It has been used as a starting material for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it has been used in the production of polymers and resins, as well as in the manufacture of photographic materials.
Wirkmechanismus
2-(3-Cyanophenyl)phenol, 95% is an aromatic compound that can be easily oxidized to form quinones and other reactive intermediates. These intermediates can then react with other molecules, such as proteins, to form covalent bonds, leading to the formation of a variety of products.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been found to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments include its high purity, stability, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it can be difficult to purify and the reaction conditions must be carefully controlled in order to obtain the desired product.
Zukünftige Richtungen
The future directions of 2-(3-Cyanophenyl)phenol, 95% research include further exploration of its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be done on its potential applications in the production of polymers and resins, as well as in the manufacture of photographic materials. Finally, further research could be done on its potential applications in the development of new drugs and therapies.
Synthesemethoden
2-(3-Cyanophenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-nitrobenzaldehyde with an alkali cyanide in an aqueous solution to form 3-cyanobenzaldehyde. The second step involves the reaction of 3-cyanobenzaldehyde with an aqueous solution of sodium hydroxide to form 2-(3-cyanophenyl)phenol. The third step involves the recrystallization of 2-(3-cyanophenyl)phenol from ethyl acetate to obtain a product with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIWTOPZLSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602418 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
CAS RN |
154848-42-7 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



